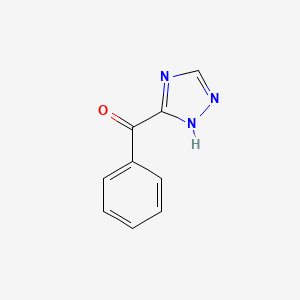

3-benzoyl-4H-1,2,4-triazole

描述

Significance of 1,2,4-Triazole (B32235) Heterocycles as a Core Scaffold in Modern Chemistry

The significance of 1,2,4-triazoles is underscored by their presence in numerous clinically used drugs. nih.gov Beyond pharmaceuticals, these heterocycles have found applications in agrochemicals, materials science, and as corrosion inhibitors. nih.gov The ability to introduce a wide range of substituents around the core triazole structure provides a pathway for the creation of diverse and novel bioactive molecules. frontiersin.org The synthesis of both simple and fused triazole systems has been a focus of the chemical industry due to their varied and important applications. ijsr.net

Contextualization of 3-Benzoyl-4H-1,2,4-triazole within the Broader Scope of Triazole Chemistry Research

Within the extensive family of triazole derivatives, 3-benzoyl-4H-1,2,4-triazole represents a specific area of interest. Its structure features a benzoyl group attached to the 3-position of the 4H-1,2,4-triazole ring. This substitution pattern influences the compound's chemical reactivity and potential applications. Research into substituted 1,2,4-triazoles is a vibrant area, with studies exploring how different functional groups impact the properties of the core heterocycle. For instance, the introduction of various substituents can enhance the pharmacological properties of the resulting compounds. bohrium.com

Aromaticity and Stability Considerations in the 1,2,4-Triazole Ring System

The aromatic character of the triazole ring can be influenced by the nature of the substituents attached to it. For example, the introduction of nitro and amino groups can have differing effects on the aromaticity and stability of the molecule. mdpi.com The planarity of the sp2 hybridized atoms in the triazole ring is a key feature of its aromatic nature. nih.gov The extension of aromaticity by fusing triazole rings with other aromatic systems is an area of active research, aiming to create novel chromophoric materials. ru.nl

Tautomerism and Isomerism in 1,2,4-Triazole Derivatives, with Specific Reference to the 4H-Position and Benzoyl Moiety

Tautomerism is a significant feature of 1,2,4-triazole chemistry. The parent 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. imist.mabohrium.comijsr.net Generally, the 1H tautomer is considered to be more stable than the 4H form. nih.govijsr.netnih.gov This preference can, however, be influenced by the substituents on the ring. ijsr.net For instance, theoretical studies on some 1,2,4-triazole derivatives have shown that the 4H-form can be favored over the 1H-form. tubitak.gov.tr

In the case of 3-benzoyl-4H-1,2,4-triazole, the designation "4H" specifies the position of the hydrogen atom on the triazole ring. The benzoyl group at the 3-position will influence the electronic distribution and potentially the tautomeric equilibrium. The interplay between the electron-withdrawing nature of the benzoyl group and the electronic characteristics of the triazole ring is a key aspect of its chemistry. Isomerism is also a crucial consideration, as the placement of the benzoyl group at different positions on the triazole ring would result in distinct chemical compounds with different properties. The regioselectivity of reactions involving unsymmetrical 1,3-disubstituted thioureas to form imist.manih.govijsr.nettriazoles is influenced by the electronic and steric effects of the substituents, highlighting the importance of isomeric control in synthesis. nih.gov

Research Gaps and Future Directions for 3-Benzoyl-4H-1,2,4-triazole Investigations

While the broader class of 1,2,4-triazoles has been extensively studied, specific research on 3-benzoyl-4H-1,2,4-triazole appears to be less documented in readily available literature. A significant research gap exists in the comprehensive experimental and theoretical characterization of this particular compound.

Future research directions could include:

Detailed Synthetic Studies: Exploration of various synthetic routes to 3-benzoyl-4H-1,2,4-triazole and its derivatives to optimize yields and explore the introduction of further substituents on the benzoyl or triazole rings.

Physicochemical Characterization: In-depth analysis of its structural, spectroscopic, and thermal properties.

Tautomeric and Isomeric Studies: A thorough investigation into the tautomeric equilibrium of 3-benzoyl-4H-1,2,4-triazole and the synthesis and characterization of its other isomers (e.g., 1-benzoyl-1H-1,2,4-triazole) to understand the structure-property relationships.

Computational Modeling: Density functional theory (DFT) and other computational methods could be employed to study its electronic structure, aromaticity, reactivity, and potential intermolecular interactions. tubitak.gov.trufms.br

Exploration of Potential Applications: Based on the properties of other benzoyl-substituted heterocycles and 1,2,4-triazoles, investigating the potential of 3-benzoyl-4H-1,2,4-triazole in areas such as medicinal chemistry, materials science (e.g., as a ligand in coordination chemistry), or as an intermediate in organic synthesis.

By addressing these research gaps, a more complete understanding of the chemical nature and potential utility of 3-benzoyl-4H-1,2,4-triazole can be achieved, contributing to the broader knowledge base of heterocyclic chemistry.

Structure

3D Structure

属性

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXBPSDPZBUVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzoyl 4h 1,2,4 Triazole and Its Structural Analogs

Classical Synthetic Approaches for 1,2,4-Triazole (B32235) Formation

The foundational methods for constructing the 1,2,4-triazole ring have been established for over a century and continue to be utilized. These classical approaches often involve the condensation and cyclization of key building blocks.

Cyclization Reactions Involving Carboxylic Acid Hydrazides

Carboxylic acid hydrazides are versatile precursors for the synthesis of 1,2,4-triazoles. These reactions typically involve the condensation of a hydrazide with a suitable one-carbon synthon, followed by cyclization. For instance, the reaction of an acylhydrazide with an amide at high temperatures can lead to the formation of 1,2,4-triazole derivatives. A three-step modular procedure has been developed that combines carboxylic acids with acyl hydrazines to produce medicinally relevant fused scispace.comwikipedia.orgingentaconnect.com-triazoles with good to excellent yields. acs.org This method is adaptable for both small-scale discovery and large-scale development. acs.org

| Starting Materials | Reagents | Conditions | Product | Yield |

| Carboxylic acid, Acyl hydrazine (B178648) | Propylphosphonic anhydride, N,N-diisopropylethylamine | THF, 0 °C to RT | Bis-acyl hydrazine intermediate | Not specified |

| Bis-acyl hydrazine intermediate | Dehydration, Boc-cleavage | Not specified | Fused scispace.comwikipedia.orgingentaconnect.com-triazole | 39-64% |

Synthesis Protocols Utilizing Thiosemicarbazide (B42300) and its Derivatives

Thiosemicarbazide and its derivatives are fundamental building blocks for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. ingentaconnect.com The reaction of thiosemicarbazide with formic acid yields 1-formyl-3-thiosemicarbazide (B1305609) as an intermediate. scispace.com This intermediate can then be cyclized to form 1,2,4-triazole-3(5)-thiol, which upon oxidation with nitric acid or hydrogen peroxide, produces the unsubstituted 1,2,4-triazole. wikipedia.org

Furthermore, 1-[2-(ethylsulfanylphenyl)carbonyl]-4-substitutedthiosemicarbazides can be synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with arylisothiocyanates. nih.gov Subsequent cyclization of these thiosemicarbazides in the presence of aqueous sodium hydroxide (B78521) yields the corresponding 5-[2-(ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov

| Starting Materials | Reagents/Conditions | Intermediate/Product |

| Thiosemicarbazide, Formic acid | - | 1-Formyl-3-thiosemicarbazide |

| 1-Formyl-3-thiosemicarbazide | Aqueous NaOH, HCl | 1,2,4-Triazole-3(5)-thiol |

| 1,2,4-Triazole-3(5)-thiol | Nitric acid or Hydrogen peroxide | 1,2,4-Triazole |

| 2-(Ethylsulfanyl)benzohydrazide, Arylisothiocyanates | Absolute ethanol (B145695) | 1-[2-(Ethylsulfanylphenyl)carbonyl]-4-substitutedthiosemicarbazides |

| 1-[2-(Ethylsulfanylphenyl)carbonyl]-4-substitutedthiosemicarbazides | Aqueous NaOH (4N) | 5-[2-(Ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones |

Pellizzari Reaction Principles Applied to Triazole Formation

The Pellizzari reaction, discovered in 1911 by Guido Pellizzari, is a classic method for the synthesis of 1,2,4-triazoles involving the reaction of an amide with a hydrazide. wikipedia.org This reaction is particularly useful for the preparation of monosubstituted, disubstituted, and 1,3,5-trisubstituted-1,2,4-triazoles. The mechanism involves the initial attack of the nitrogen from the hydrazide on the carbonyl carbon of the amide, followed by intramolecular cyclization and dehydration to form the triazole ring. wikipedia.org A significant drawback of the traditional Pellizzari reaction is the requirement for high temperatures, often exceeding 250°C, and long reaction times, which can lead to low yields. wikipedia.org

| Reactants | Conditions | Product | Key Features |

| Amide, Hydrazide | High temperature (>250°C) | 1,2,4-Triazole | Forms mono-, di-, and trisubstituted triazoles. |

Einhorn-Brunner Reaction Pathways for 1,2,4-Triazole Synthesis

The Einhorn-Brunner reaction is another classical method for the synthesis of 1,2,4-triazoles, involving the reaction of imides with alkyl hydrazines in the presence of a weak acid to form an isomeric mixture of 1,2,4-triazoles. scispace.comwikipedia.org This reaction was first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914. wikipedia.org The mechanism proceeds through the formation of an intermediate that undergoes ring closure and dehydration to yield the triazole ring. wikipedia.org If the R groups of the imide are different, the reaction exhibits regioselectivity, with the more acidic group favoring the 3-position on the triazole ring. wikipedia.org

| Reactants | Conditions | Product |

| Imides, Alkyl hydrazines | Weak acid | Isomeric mixture of 1,2,4-triazoles |

Condensation Reactions with Hydrazones and Aminotriazoles

Hydrazones are also valuable precursors for the synthesis of 1,2,4-triazoles. A method for synthesizing multi-substituted N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles has been developed. rsc.org This reaction proceeds via a formal [3+2] cycloaddition, involving the in situ generation of a hydrazonoyl chloride. rsc.org Additionally, 1,2,4-triazole derivatives have been synthesized through multi-component reactions involving 3,5-diamino-1,2,4-triazole, aromatic aldehydes, and dimedone in dimethylformamide. scispace.com

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and avoid harsh reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.gov The application of microwave irradiation to the Pellizzari reaction has been shown to shorten reaction times and increase yields. wikipedia.org A solvent-free, green chemistry-based method for the synthesis of substituted 1,2,4-triazoles has been developed using microwave energy. uthm.edu.myuthm.edu.my This approach involves the reaction of an acid with hydrazine to form an acetyl-hydrazide, which then undergoes condensation with a nitrile and subsequent ring closure. uthm.edu.my

Furthermore, metal-free and oxidant-free methodologies are gaining prominence. A three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines has been proposed for the synthesis of structurally diverse 1H-1,2,4-triazol-3-amines. isres.org Another metal-free approach involves the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, utilizing dimethylformamide (DMF) as a carbon source to synthesize 3-trifluoromethyl-1,2,4-triazoles. isres.org

| Methodology | Key Features | Example |

| Microwave-assisted Synthesis | Shorter reaction times, increased yields, solvent-free conditions. wikipedia.orguthm.edu.my | Pellizzari reaction under microwave irradiation. wikipedia.org |

| Metal-free and Oxidant-free Reactions | Environmentally friendly, avoids toxic metal catalysts. | Three-component condensation of isothiocyanates, amidines, and hydrazines. isres.org |

| Electrochemical Synthesis | Utilizes electricity to drive reactions. | Multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols. organic-chemistry.org |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and improved product purity. ijsdr.org This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, demonstrating its efficiency and utility in creating these important heterocyclic scaffolds. ijsdr.orgnih.govresearchgate.net

One notable application of microwave irradiation is in the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov For instance, the cyclization of hydrazines with subsequent N-acylation of amide derivatives can be completed within one minute with an 85% yield under microwave conditions, a significant improvement over the more than 4 hours required by conventional methods. nih.gov Similarly, the synthesis of 3,5-disubstituted-1,2,4-triazole derivatives via the cycloaddition of ammonia (B1221849) and organo-nitriles can be achieved in 1.5 hours with an 85% yield using microwave assistance, compared to 72 hours with a hydrothermal process. nih.gov

Another example involves the cyclization of 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-3-(substituted aryl) prop-2-en-1-one with hydrazine hydrate (B1144303) in the presence of glacial acetic acid. This reaction, when subjected to microwave irradiation for 10 minutes at 280 W, yields the desired 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives. ijsdr.org Furthermore, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has also been achieved using microwave-assisted methods. nih.gov

The use of microwave technology is not limited to the formation of the triazole ring itself. It has also been employed in the synthesis of fused heterocyclic systems. For example, a rapid, two-step synthesis of rsc.orgnih.govnih.gov-triazolo[3,4-b] rsc.orgnih.govisres.orgoxadiazoles from commercial 4-amino-1,2,4-triazoles features a microwave-accelerated intramolecular cyclization to generate the fused ring system. nih.gov This method involves the acylation of 4-amino-1,2,4-triazole (B31798) followed by treatment with an excess of N-iodosuccinimide under microwave conditions, resulting in reasonable yields of the desired fused product. nih.gov

Oxidative Cyclization Techniques for 1,2,4-Triazole Ring Formation

Oxidative cyclization is a key strategy for the formation of the 1,2,4-triazole ring, involving the intramolecular formation of new bonds under the influence of an oxidizing agent. Various oxidants and catalytic systems have been developed to facilitate this transformation, enabling the synthesis of a wide range of substituted 1,2,4-triazoles.

One common approach involves the oxidative cyclization of hydrazones. For instance, 1,2,4-triazoles can be synthesized by the oxidative cyclization of hydrazones using selenium dioxide (SeO2). nih.gov This method allows for the construction of a sequence of fused 1,2,4-triazoles through the oxidative intramolecular cyclization of heterocyclic hydrazones. nih.gov

Copper-catalyzed systems are also widely employed for oxidative cyclization. A facile copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process. nih.govscispace.com In this reaction, O2 is used as the oxidant, and the functionalization is catalyzed by a complex of MCM-41 and cuprous bromide, leading to high yields. nih.govscispace.com Another copper-catalyzed system utilizes a simple and adaptable catalytic system involving a copper catalyst, O2 as the oxidant, and K3PO4 as the base to efficiently synthesize 1,3-disubstituted 1,2,4-triazoles from amidines with trialkylamines, DMF, and DMSO. isres.org

Iodine has also been shown to be an effective catalyst for the synthesis of 1,2,4-triazoles. A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles involves the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as the carbon source. isres.org

Other oxidizing agents that have been successfully used for the synthesis of 1,2,4-triazoles include ceric ammonium (B1175870) nitrate (B79036) (CAN) and various common oxidizing agents like NaClO, Ca(ClO)2, Dess–Martin periodinane, and tetra-n-propylammonium perruthenate (TPAP). The CAN-mediated oxidative cyclization of 3,4,5-trisubstituted-1,2,4-triazoles in polyethylene (B3416737) glycol (PEG) provides good to excellent yields. nih.govscispace.com The latter group of oxidizing agents has been used for the cyclization of 1,2,4-triazenes to form 1,3,5-trisubstituted 1,2,4-triazoles under mild conditions. researchgate.net

Green Chemistry Principles in 3-Benzoyl-4H-1,2,4-triazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-triazole derivatives to develop more environmentally friendly and sustainable methods. rsc.org This involves the use of eco-friendly solvents, catalysts, and energy sources to minimize waste and reduce the use of hazardous substances. rsc.orgresearchgate.net

One of the key aspects of green chemistry is the use of alternative energy sources like microwave irradiation and ultrasound. researchgate.netnih.gov As discussed in section 2.2.1, microwave-assisted synthesis significantly reduces reaction times and energy consumption. uthm.edu.my Ultrasound has also been employed in the synthesis of 1,2,4-triazole precursors, such as the reaction of thione derivatives with propargyl bromide in the presence of triethylamine. nih.gov

The choice of solvent is another crucial factor in green synthesis. The use of water or other environmentally benign solvents is preferred over volatile organic compounds. rsc.org For example, a straightforward and efficient method for the synthesis of 3-trifluoromethyl-1,2,4-triazoles utilizes D-glucose as a renewable C1 synthon in a metal-free oxidative cyclization of trifluoroacetimidohydrazides. isres.org This protocol has the advantages of using a readily available and renewable starting material, having a wide range of substrates, and proceeding under mild reaction conditions. isres.org

Catalyst selection also plays a significant role in green chemistry. The use of recyclable catalysts, such as HClO4-SiO2, for the synthesis of 1,2,4-triazole derivatives under solvent-free conditions at 80°C has been reported. nih.gov This catalyst can be recycled at least three times without significant loss of activity. nih.gov Furthermore, metal-free approaches, such as the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, avoid the use of potentially toxic and expensive metal catalysts. isres.org

Electrochemical methods also align with the principles of green chemistry by minimizing the use of reagents. A reagent-free intramolecular dehydrogenative C–N cross-coupling reaction has been developed under mild electrolytic conditions for the efficient synthesis of valuable 1,2,4-triazolo[4,3-a]pyridines and related heterocyclic compounds. rsc.org This atom- and step-economical one-pot process is metal- and oxidant-free and can be carried out on a gram scale. rsc.org

Derivatization and Functionalization Strategies of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a versatile scaffold that can be readily derivatized and functionalized at various positions. These modifications allow for the fine-tuning of the molecule's physicochemical properties and the introduction of diverse functional groups, leading to a wide array of analogs with potentially enhanced biological activities or material properties.

Strategies for Benzoyl Group Introduction and Modification

The introduction of a benzoyl group onto the 1,2,4-triazole ring is a key step in the synthesis of 3-benzoyl-4H-1,2,4-triazole and its derivatives. This can be achieved through several synthetic routes. One common method involves the acylation of an amino-substituted triazole with benzoyl chloride or a related benzoic acid derivative. For example, the commercially available 4-amino-4H-1,2,4-triazole can be acylated with benzoyl chloride to introduce the benzoyl group. nih.gov

Another strategy involves the reaction of a 1-chloro ester, such as chloro(4-methoxyphenyl)methyl benzoate, with 1H-1,2,4-triazole. This reaction results in the formation of (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate, effectively introducing a benzoyl-containing substituent onto the triazole ring. scispace.com

Once the benzoyl group is in place, it can be further modified to create a variety of analogs. Standard aromatic substitution reactions can be performed on the phenyl ring of the benzoyl group, provided the triazole ring and other functional groups are stable to the reaction conditions. These modifications could include nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of a wide range of substituents onto the benzoyl moiety.

Introduction of Substituents at Nitrogen and Carbon Positions of the Triazole Ring

The 1,2,4-triazole ring offers multiple sites for the introduction of substituents at both its nitrogen and carbon atoms. researchgate.net The specific substitution pattern can significantly influence the properties of the resulting molecule. nih.gov

Nitrogen Positions: The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be readily alkylated or arylated. For instance, a pyridyl ring can be anchored onto two different aryl-substituted 1,2,4-triazole ring systems through a simple quaternization reaction. researchgate.net The reaction of 2-(bromomethyl)pyridine (B1332372) hydrobromide with 4-(2,6-diethylphenyl)-4H-1,2,4-triazole or 4-(2,4,6-trimethylphenyl)-1,2,4-triazole in 1,4-dioxane (B91453) at reflux yields the corresponding triazolium bromide salts in excellent yields. researchgate.net

Carbon Positions: The carbon atoms of the 1,2,4-triazole ring can also be functionalized. One approach is to start with a pre-functionalized precursor. For example, 3-amino-1,2,4-triazole is a versatile building block due to the presence of an amino group and three nitrogen atoms, making it a polyfunctional nucleophilic reagent. researchgate.net This allows for the synthesis of a wide variety of 1,2,4-triazole derivatives with substituents at the 3-position. researchgate.net

Another strategy involves the direct functionalization of the triazole ring. While less common than N-alkylation, methods for C-H functionalization are being developed.

The synthesis of multisubstituted 1,2,4-triazoles can be achieved through various cyclization strategies that allow for the introduction of different substituents at the 1, 3, and 5 positions. For example, a one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net Similarly, the intermolecular cyclization of hydrazonyl chlorides with nitriles, catalyzed by ytterbium triflate, also yields 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net

Synthesis of Fused Heterocyclic Systems Incorporating 1,2,4-Triazole Moieties

The 1,2,4-triazole ring can be fused with other heterocyclic systems to create a diverse range of polycyclic compounds. These fused systems often exhibit unique chemical and biological properties.

One common strategy for the synthesis of fused 1,2,4-triazole heterocycles is through intramolecular cyclization reactions. For example, a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction has been developed under mild electrolytic conditions to efficiently synthesize valuable 1,2,4-triazolo[4,3-a]pyridines and related heterocyclic compounds from commercially available aliphatic or (hetero)aromatic aldehydes and 2-hydrazinopyridines. rsc.org This atom- and step-economical one-pot process is both metal- and oxidant-free. rsc.org

Another approach involves the cyclization of a pre-formed triazole derivative. For instance, the synthesis of rsc.orgnih.govnih.govtriazolo[5',1':2,3] rsc.orgisres.orgthiazino[6,5-b]quinolines has been reported. crossref.org Additionally, a rapid, two-step synthesis of rsc.orgnih.govnih.gov-triazolo[3,4-b] rsc.orgnih.govisres.orgoxadiazoles from commercial 4-amino-1,2,4-triazoles has been developed, featuring a microwave-accelerated intramolecular cyclization to generate the fused ring system. nih.gov

Fused 1,2,4-triazoles can also be synthesized through the heterocyclization of appropriately substituted triazole precursors. An efficient and straightforward method for the one-pot synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] rsc.orgnih.govnih.govtriazoles involves the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives using microwave irradiation under solvent-free conditions. nih.gov This method is significantly faster and provides higher yields compared to conventional heating. nih.gov

The fusion of 1,2,4-triazoles with other heterocycles like pyrazines has also been explored, leading to the formation of 1,2,4-triazolo[4,3-a]pyrazines. mdpi.com

Formation of Schiff Base Derivatives from Triazole Precursors

The synthesis of Schiff bases from 1,2,4-triazole precursors is a fundamental chemical transformation that involves the condensation reaction between a primary amino group on the triazole ring and a carbonyl compound, typically an aldehyde or a ketone. mwjscience.comekb.eg This reaction results in the formation of an azomethine or imine group (-C=N-), linking the triazole core to a new substituent. iosrjournals.org The stability of the resulting Schiff base is often enhanced when aromatic aldehydes are used as reactants due to conjugation. nih.gov

The general mechanism for this acid-catalyzed reaction proceeds through a two-step process. nih.gov Initially, the nucleophilic nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. iosrjournals.orgnih.gov Subsequently, this intermediate undergoes dehydration, eliminating a molecule of water to yield the final Schiff base product. nih.gov

Various structural analogs of amino-1,2,4-triazoles serve as precursors for these syntheses. Common starting materials include 3-amino-1,2,4-triazoles, 4-amino-1,2,4-triazoles, and their substituted derivatives, such as those containing thiol or thione groups. mwjscience.comnih.govmdpi.com The reaction is versatile, allowing for the introduction of a wide array of substituents onto the triazole scaffold by selecting different aldehydes or ketones.

Conventional synthetic methods typically involve refluxing the aminotriazole and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid like glacial acetic acid, for several hours. For instance, a triazole derivative was reacted with benzaldehyde (B42025) in ethanol with a few drops of glacial acetic acid under reflux for 12 hours to produce the corresponding Schiff base. Similarly, new Schiff base derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione were obtained in high yields (53–95%) through reaction with various aromatic aldehydes. mdpi.com

More contemporary and efficient methods have also been developed. A facile sonochemical protocol utilizes ultrasound irradiation to synthesize Schiff bases from 3-amino- and 4-amino-1,2,4-triazoles and various aromatic aldehydes. nih.gov This method is notably rapid, affording the desired products in excellent yields within 3 to 5 minutes. nih.gov

The following table summarizes detailed research findings on the formation of Schiff bases from various 1,2,4-triazole precursors.

Interactive Data Table: Synthesis of Schiff Base Derivatives from 1,2,4-Triazole Precursors

| Triazole Precursor | Carbonyl Compound | Solvent | Catalyst / Conditions | Product | Yield (%) | Reference |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | Ethanol | Reflux | 4-((4-Methoxybenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | High (53-95 range) | mdpi.com |

| 4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | 2-Hydroxybenzaldehyde | N/A | Condensation Reaction | (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | N/A | ekb.eg |

| 3-Amino-1,2,4-triazole-5-thiol | 5-Chlorosalicylaldehyde | N/A | N/A | Schiff base of 3-amino-1,2,4-triazole-5-thiol and 5-chlorosalicylaldehyde | N/A | mwjscience.com |

| 4-((5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine | Various Aromatic Aldehydes | N/A | N/A | 1,2,4-Triazole pyridine (B92270) Schiff base hybrids | N/A | nih.gov |

| 5-Amino-1H-1,2,4-triazol-3-amine | 5-Chloro-2-hydroxybenzaldehyde | N/A | Ultrasound (3-5 min) | 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}-5-chlorophenol | 97 | nih.gov |

| 5-Amino-1H-1,2,4-triazol-3-amine | 2-Hydroxybenzaldehyde | N/A | Ultrasound (3-5 min) | 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}phenol | 98 | nih.gov |

| 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-4-amine | Various Substituted Ketones | Acetic Acid | N/A | 4-(substituted benzylidene amino)-4H-1,2,4-triazoles | N/A | researchgate.net |

| 3-R-4-amino-5-hydrazino-1,2,4-triazole (R=H, CH₃, CH₂CH₃) | Dibenzoylmethane | N/A | Condensation Reaction | Schiff bases L1, L2, and L3 | N/A | researchgate.net |

The characterization of the newly synthesized Schiff bases is typically confirmed using various spectroscopic methods, including Fourier-transform infrared (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR). ekb.eg In ¹H-NMR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic singlet signal for the azomethine proton (-N=CH-) in the range of 8.05–10.07 ppm. mdpi.com The disappearance of the signals corresponding to the NH₂ protons of the triazole precursor further corroborates the successful condensation.

Structural Elucidation and Spectroscopic Characterization of 3 Benzoyl 4h 1,2,4 Triazole and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. By analyzing the absorption or scattering of infrared radiation, one can deduce the types of bonds and their arrangements within the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy of 1,2,4-triazole (B32235) derivatives reveals characteristic absorption bands that correspond to specific vibrational modes of the functional groups within the molecule. For a compound like 3-benzoyl-4H-1,2,4-triazole, the spectrum is expected to be dominated by vibrations from the benzoyl group and the triazole ring.

The carbonyl group (C=O) of the benzoyl moiety typically shows a strong, sharp absorption band in the region of 1650-1700 cm⁻¹. The exact position can be influenced by conjugation with the triazole ring. The N-H stretching vibration of the 4H-triazole ring is expected to appear as a broad band in the range of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. nih.gov The C=N and N-N stretching vibrations of the triazole ring contribute to the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹. researchgate.netutar.edu.my For instance, in some 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, bands around 1588 cm⁻¹ have been assigned to C=N vibrations. nih.gov Theoretical and experimental studies on unsubstituted 1,2,4-triazoles have helped in assigning the various ring vibrations. nih.gov

Table 1: Typical FTIR Characteristic Peaks for Benzoyl-1,2,4-triazole Scaffolds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Triazole) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Benzoyl) | Stretching | 1650 - 1700 |

| C=N (Triazole) | Stretching | 1500 - 1600 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Raman spectroscopy provides information complementary to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are weak or absent in FTIR may be strong in Raman, particularly for symmetric, non-polar bonds.

For 3-benzoyl-4H-1,2,4-triazole, the symmetric stretching of the aromatic ring in the benzoyl group would be expected to produce a strong Raman signal. The vibrations of the triazole ring also give rise to distinct Raman bands. Studies on unsubstituted 1,2,4-triazole have identified key Raman shifts, such as a strong band near 1285 cm⁻¹ attributed to N-C stretching and C-H bending modes. researchgate.netresearchgate.net The carbonyl (C=O) stretch, while strong in FTIR, is also observable in the Raman spectrum. The symmetric nature of the C=C bonds in the phenyl ring makes them particularly Raman active. Comparing the Raman and FTIR spectra helps to provide a more complete vibrational assignment for the molecule. nih.gov

Table 2: Representative Raman Shifts for 1,2,4-Triazole Moieties

| Vibrational Mode | Observed Wavenumber (cm⁻¹) |

| Ring Stretching | ~1530 |

| Ring Breathing / N-C Stretch | ~1285 |

| Ring Deformation | ~1070 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H-NMR spectrum of 3-benzoyl-4H-1,2,4-triazole, distinct signals are expected for the protons on the triazole ring, the benzoyl group, and the N-H proton. The N-H proton of the triazole ring is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be solvent-dependent. urfu.rumdpi.com The protons of the phenyl ring in the benzoyl group will appear in the aromatic region, typically between 7.0 and 8.5 ppm. rsc.org The specific pattern depends on the substitution, but for an unsubstituted benzoyl group, one would expect multiplets corresponding to the ortho, meta, and para protons. The proton at the C5 position of the 1,2,4-triazole ring usually appears as a singlet in the range of 8.0-9.0 ppm. mdpi.com For example, in a related derivative, 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, the C5-H proton signal was observed at 8.53 ppm. mdpi.com

Table 3: Expected ¹H-NMR Chemical Shift Ranges for 3-Benzoyl-4H-1,2,4-triazole

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Triazole) | > 10.0 | Broad Singlet |

| C5-H (Triazole) | 8.0 - 9.0 | Singlet |

| H-ortho (Benzoyl) | 7.8 - 8.2 | Multiplet (Doublet) |

| H-meta/para (Benzoyl) | 7.2 - 7.7 | Multiplet |

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For 3-benzoyl-4H-1,2,4-triazole, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons of the benzoyl group, and the carbons of the triazole ring. The carbonyl carbon (C=O) is highly deshielded and typically appears far downfield, often in the range of 180-200 ppm. acs.org The carbons of the triazole ring, C3 and C5, are expected to resonate between approximately 145 and 165 ppm. urfu.rumdpi.com For instance, in some 1,2,4-triazole-3-thione derivatives, the C3 and C5 carbons appear around 152 ppm and 168 ppm, respectively. mdpi.com The aromatic carbons of the benzoyl group will be found in the typical aromatic region of 120-140 ppm. The quaternary carbon of the phenyl ring attached to the carbonyl group is usually found around 135-140 ppm, while the other carbons appear at slightly higher fields. nih.govrsc.org

Table 4: Expected ¹³C-NMR Chemical Shift Ranges for 3-Benzoyl-4H-1,2,4-triazole

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | 180 - 200 |

| C3 (Triazole) | 150 - 165 |

| C5 (Triazole) | 145 - 160 |

| C-ipso (Benzoyl) | 135 - 140 |

| C-ortho/meta/para (Benzoyl) | 120 - 135 |

While 1D NMR spectra provide essential information, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment and confirmation of complex structures, especially for substituted derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a benzoyl-triazole derivative, COSY would show correlations between the adjacent ortho, meta, and para protons on the phenyl ring, helping to assign these signals definitively.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signal for the C5-H proton in the ¹H spectrum would correlate with the C5 carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying connectivity across quaternary carbons (which have no attached protons) and heteroatoms. For 3-benzoyl-4H-1,2,4-triazole, HMBC could show correlations from the ortho-protons of the benzoyl ring to the carbonyl carbon, and from the C5-H proton of the triazole ring to the C3 carbon, confirming the connection between the benzoyl group and the triazole ring. ncl.res.in

These 2D NMR experiments, used in combination, provide a robust method for the complete and accurate structural elucidation of 3-benzoyl-4H-1,2,4-triazole and its derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental technique for determining the molecular weight of 3-benzoyl-4H-1,2,4-triazole derivatives and for elucidating their structure through the analysis of fragmentation patterns. Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly employed methods. The fragmentation of the 1,2,4-triazole ring and its substituents provides a structural fingerprint of the molecule.

Under mass spectrometric conditions, the fragmentation of 4H-1,2,4-triazole derivatives often involves characteristic cleavages of the heterocyclic ring and its side chains. While the exact fragmentation pathway is highly dependent on the nature and position of substituents, some general patterns have been observed. For instance, studies on various 1,2,4-triazole derivatives reveal that fragmentation can be initiated by the loss of small neutral molecules or cleavage at the bonds connecting substituents to the triazole core. researchgate.net

In derivatives containing thioether linkages, a common fragmentation pathway involves the cleavage of the bond between the sulfur atom and the triazole ring or the bond between the sulfur and the adjacent alkyl group. zsmu.edu.ua For example, the mass spectrometric investigation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-ylthio)acetate showed that fragmentation proceeds through the initial loss of a water molecule from the carboxyl group, followed by the elimination of the carboxyl group itself. zsmu.edu.ua Subsequent dissociation breaks the bond between the sulfur atom and the acetic acid residue or the covalent bond between the sulfur and the carbon of the 1,2,4-triazole ring. zsmu.edu.ua

Another characteristic fragmentation pattern observed in some 1,2,3-triazole isomers, which can be informative for distinguishing related heterocyclic systems, is the elimination of a neutral nitrogen molecule (N₂). nih.gov This process leads to the formation of a stable fragment ion and is a key diagnostic peak in their mass spectra. nih.gov The fragmentation of glucopyranosyl derivatives of 1,2,4-triazole often shows common fragment ions at m/z 331, 127, and 109, while amino derivatives frequently exhibit a common fragment at an m/z value of 60. researchgate.netresearchgate.net

The table below summarizes common fragmentation patterns observed in the mass spectra of various 1,2,4-triazole derivatives.

| Compound Class | Key Fragmentation Process | Common Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Thioether Derivatives | Cleavage of C-S or S-Alkyl bond | [M-H₂O]⁺, [M-COOH]⁺, [M-S-R]⁺ | zsmu.edu.ua |

| Glucopyranosyl Derivatives | Sequential loss of neutral molecules | 331, 127, 109 | researchgate.netresearchgate.net |

| Amino Derivatives | Loss of amino group substituent | 60 | researchgate.netresearchgate.net |

| General Triazoles | Elimination of N₂ | [M+H-N₂]⁺ | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within 3-benzoyl-4H-1,2,4-triazole and its derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the conjugated π-electron systems within the molecule.

The electronic transitions observed in 1,2,4-triazole derivatives are typically attributed to π→π* and n→π* transitions. researchgate.netyoutube.com The π→π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net These transitions are characteristic of compounds with conjugated systems, such as the aromatic benzoyl group and the triazole ring. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atoms of the triazole ring) to a π* antibonding orbital. youtube.com These transitions are typically less intense than π→π* transitions. youtube.com

The UV-Vis spectra of highly luminescent 4H-1,2,4-triazole derivatives show absorption maxima that are influenced by the extent of conjugation in the molecule. nih.gov The electronic transitions from the excited state (S1) back to various vibrational energy levels of the ground state (S0) give rise to fluorescence emission. nih.gov

The solvatochromic behavior of these compounds, which is the change in the position of absorption or emission bands with a change in solvent polarity, provides insights into the differences in the dipole moments between the ground and excited states. researchgate.net A bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity suggests that the excited state is more polar than the ground state. chemrxiv.org Conversely, a hypsochromic shift (blue shift, to shorter wavelengths) indicates that the ground state is more polar. Studies on push-pull fluorenes incorporating a triazole unit have shown that the triazole can induce a bathochromic shift in the emission spectrum, indicating its influence on the electronic distribution in the excited state. chemrxiv.orgchalmers.se

The table below presents representative UV-Vis absorption data for different classes of triazole derivatives.

| Compound/Derivative Class | λmax (nm) | Observed Transition Type | Solvent | Reference |

|---|---|---|---|---|

| 1H-1,2,3-Triazole (Gas Phase) | 206 | π→π | Gas | rsc.org |

| 3,5-diamino-1,2,4-triazole | ~210, ~250 | π→π | Not Specified | researchgate.net |

| Luminescent 4H-1,2,4-Triazole Derivatives | Varies with conjugation | π→π* | CH₂Cl₂ | nih.gov |

| Fluorene-Triazole Dyes | Varies with solvent | Intramolecular Charge Transfer (ICT) | Various | chemrxiv.orgchalmers.se |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Crystal structure analyses of various 4H-1,2,4-triazole derivatives reveal important structural features. Often, the molecules are not planar, with the substituent groups being twisted relative to the plane of the triazole ring. bohrium.comnih.gov The dihedral angle between the triazole ring and the attached phenyl or other aromatic rings is a key conformational parameter. For instance, in the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole ring exhibits significant interplanar angles of approximately 64° and 77° with the phenyl and benzothiazole (B30560) planes, respectively. nih.gov

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonding and π–π stacking. mdpi.com These interactions play a crucial role in determining the physical properties of the solid material. In the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, π–π stacking interactions were confirmed by the analysis of Hirshfeld surfaces. mdpi.com

The crystallographic data, including the crystal system, space group, and unit cell dimensions, provide a unique fingerprint for each crystalline solid. For example, one 1,2,4-triazolo derivative was found to crystallize in the triclinic crystal system with a P-1 space group, while its precursor crystallized in the monoclinic system with a P21 space group. mdpi.com

The table below summarizes crystallographic data for representative 4H-1,2,4-triazole derivatives.

| Compound Derivative | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 3-phenyl-5-p-tolyl-4-(3,4,5-trimetoxybenzilideneamino)-4H-1,2,4-triazole | Monoclinic | P21/c | Non-planar, twisted four-ring system | bohrium.com |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted angle between triazole and indole (B1671886) rings (12.65°) | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | Twisted angle between indole and triazole rings (4.94–7.22°) | mdpi.com |

| 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | Not Specified | Not Specified | Interplanar angles of ~64° and ~77° between triazole and substituent rings | nih.gov |

Theoretical and Computational Chemistry Investigations of 3 Benzoyl 4h 1,2,4 Triazole

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 3-benzoyl-4H-1,2,4-triazole, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311G(d,p), have been instrumental in elucidating its fundamental characteristics. nih.gov

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of 3-benzoyl-4H-1,2,4-triazole using DFT methods reveals the most stable three-dimensional arrangement of its atoms. These calculations indicate that the molecule is not entirely planar. nih.gov The phenyl and triazole rings are twisted with respect to each other, a conformation that minimizes steric hindrance. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a 1,2,4-Triazole (B32235) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (triazole) | 1.32 - 1.38 | 108 - 112 | - |

| C=O | ~1.23 | - | - |

| C-C (phenyl) | 1.39 - 1.40 | 119 - 121 | - |

| Phenyl-Triazole Torsion | - | - | Variable |

Note: The data presented is representative of 1,2,4-triazole derivatives and specific values for 3-benzoyl-4H-1,2,4-triazole would require dedicated computational studies.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com

For 1,2,4-triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO tends to be distributed over the electron-accepting regions. In 3-benzoyl-4H-1,2,4-triazole, the benzoyl group, with its electron-withdrawing carbonyl function, is expected to significantly influence the distribution of the LUMO. The triazole ring and the phenyl group contribute to both HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. irjweb.comntu.edu.iq

Table 2: Frontier Molecular Orbital Energies for a Representative Triazine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: This data is for a triazine derivative and serves as an example. Specific values for 3-benzoyl-4H-1,2,4-triazole would need to be calculated. irjweb.com

The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. irjweb.com

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

Theoretical calculations of vibrational frequencies using DFT provide a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized geometry of 3-benzoyl-4H-1,2,4-triazole, a theoretical spectrum can be generated. researchgate.netnih.gov

Comparison of the calculated frequencies with experimental data allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups. Generally, a good correlation is observed between the theoretical and experimental spectra, although the calculated frequencies are often scaled to better match the experimental values due to the neglect of anharmonicity in the theoretical model and the different physical states of the sample (gas phase in calculations vs. solid or liquid in experiments). researchgate.netnih.gov

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Benzotriazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3400 |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C=O stretch | ~1700 | ~1680 |

| C=N stretch (triazole) | 1600-1500 | 1600-1500 |

| C-C stretch (phenyl) | 1500-1400 | 1500-1400 |

Note: This table provides a general comparison for a related compound. Specific assignments for 3-benzoyl-4H-1,2,4-triazole would require dedicated experimental and computational work.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). By applying TD-DFT to 3-benzoyl-4H-1,2,4-triazole, it is possible to calculate the energies of electronic transitions from the ground state to various excited states.

These calculations provide information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). This theoretical data can be compared with experimental UV-Vis spectra to understand the photophysical properties of the molecule. The transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Quantum Chemical Descriptors and Reactivity Indices

Atomic Charge Distributions (e.g., Natural Population Analysis - NPA) and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Natural Population Analysis (NPA) provide a way to calculate the partial atomic charges on each atom of 3-benzoyl-4H-1,2,4-triazole. These charges reveal the electron-rich and electron-deficient sites within the molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface of the molecule, with different colors indicating regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 3-benzoyl-4H-1,2,4-triazole, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms, particularly the one on the triazole ring, would exhibit a positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the delocalization of electron density and the nature of bonding within a molecule. For 3-benzoyl-4H-1,2,4-triazole, NBO analysis would provide a detailed picture of the electronic structure, including the interactions between the benzoyl group and the triazole ring.

Intermolecular Interactions: In a condensed phase or in the presence of other molecules, NBO analysis can shed light on the nature of intermolecular forces. For 3-benzoyl-4H-1,2,4-triazole, this would primarily involve hydrogen bonding and van der Waals interactions. The hydrogen atom on the 4-position of the triazole ring (N-H) would act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring and the oxygen atom of the benzoyl group would act as hydrogen bond acceptors. NBO analysis would quantify the strength of these potential hydrogen bonds by examining the orbital overlap between the lone pair of the acceptor atom and the σ* antibonding orbital of the N-H bond.

A hypothetical data table summarizing the results of an NBO analysis is presented below. The stabilization energy (E(2)) values represent the strength of the donor-acceptor interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N_triazole | π(C=O)_benzoyl | Data not available |

| LP(1) O_benzoyl | σ(C-C)_phenyl | Data not available |

| π(C=C)_phenyl | π(C=O)_benzoyl | Data not available |

| σ(N-H)_triazole | LP(1) O_benzoyl (intermolecular) | Data not available |

Note: The values in this table are illustrative as specific computational data for 3-benzoyl-4H-1,2,4-triazole is not available.

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide valuable insights into the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For 3-benzoyl-4H-1,2,4-triazole, the following global reactivity descriptors would be calculated:

Hardness (η): A measure of the resistance to change in electron distribution. A higher hardness value indicates greater stability.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher value indicates a better electrophile.

Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.

Fraction of Transferred Electrons (ΔN): Indicates the number of electrons transferred from a donor to an acceptor in a chemical reaction.

A hypothetical data table of calculated global reactivity descriptors for 3-benzoyl-4H-1,2,4-triazole is shown below.

| Descriptor | Formula | Value (eV) |

| HOMO Energy | E_HOMO | Data not available |

| LUMO Energy | E_LUMO | Data not available |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data not available |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |

| Softness (S) | 1 / η | Data not available |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | χ^2 / (2η) | Data not available |

| Nucleophilicity Index (N) | E_HOMO(Nu) - E_HOMO(TCE) | Data not available |

| Fraction of Transferred Electrons (ΔN) | (χ_A - χ_B) / (2(η_A + η_B)) | Data not available |

Note: The values in this table are illustrative as specific computational data for 3-benzoyl-4H-1,2,4-triazole is not available. TCE refers to tetracyanoethylene, a reference molecule for the nucleophilicity scale.

Thermodynamic Property Calculations

Computational methods can be used to predict the thermodynamic properties of a molecule, such as heat capacity, entropy, and enthalpy, at different temperatures. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations.

For 3-benzoyl-4H-1,2,4-triazole, these calculations would provide data on its thermodynamic stability and how its energy changes with temperature.

Heat Capacity (C_p): The amount of heat required to raise the temperature of the substance by one degree.

Entropy (S): A measure of the disorder or randomness of the system.

Enthalpy (H): A measure of the total energy of the system.

A hypothetical table of calculated thermodynamic properties for 3-benzoyl-4H-1,2,4-triazole at a standard temperature is provided below.

| Property | Value |

| Heat Capacity (C_p) | Data not available J/mol·K |

| Entropy (S) | Data not available J/mol·K |

| Enthalpy (H) | Data not available kJ/mol |

Note: The values in this table are illustrative as specific computational data for 3-benzoyl-4H-1,2,4-triazole is not available.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Behavior

Molecular modeling and dynamics simulations are powerful techniques to explore the conformational flexibility and intermolecular interactions of a molecule over time.

Conformational Landscapes: For 3-benzoyl-4H-1,2,4-triazole, the primary conformational flexibility would arise from the rotation around the single bond connecting the benzoyl group to the triazole ring. Molecular modeling techniques, such as potential energy surface scans, would be used to identify the low-energy conformers and the energy barriers between them. This would reveal the most stable spatial arrangement of the benzoyl and triazole moieties.

Intermolecular Behavior: Molecular dynamics (MD) simulations would be employed to study the behavior of multiple 3-benzoyl-4H-1,2,4-triazole molecules in a simulated environment (e.g., in a solvent or in a crystal lattice). These simulations would provide insights into:

Solvation: How the molecule interacts with solvent molecules and the structure of the solvation shell.

Aggregation: The tendency of the molecules to self-associate and form dimers or larger aggregates.

Hydrogen Bonding Networks: The dynamics and stability of intermolecular hydrogen bonds.

MD simulations would generate trajectories of atomic positions over time, from which various properties, such as radial distribution functions and hydrogen bond lifetimes, could be calculated to provide a detailed understanding of the intermolecular behavior.

Reactivity and Chemical Transformations of 3 Benzoyl 4h 1,2,4 Triazole

Reactions Involving the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring in 3-benzoyl-4H-1,2,4-triazole is an aromatic heterocycle containing three nitrogen atoms. This arrangement of heteroatoms influences the ring's electron density and, consequently, its reactivity towards various reagents.

Electrophilic Substitution Reactions on the Heterocycle

Electrophilic substitution on the nitrogen atoms of the 1,2,4-triazole ring is a common transformation. The lone pair of electrons on the nitrogen atoms can act as nucleophiles, attacking electrophilic species.

Alkylation: The nitrogen atoms of the 1,2,4-triazole ring can be alkylated using alkyl halides. researchgate.net The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF has been shown to proceed regioselectively to yield 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org While this example is for a 1,2,3-triazole, similar reactivity is expected for 1,2,4-triazoles. The position of alkylation (N-1 or N-4) can be influenced by the nature of the substituent on the triazole ring and the reaction conditions.

Acylation: Similar to alkylation, acylation of the triazole ring can occur at the nitrogen atoms. Acyl chlorides or anhydrides can be used as acylating agents. researchgate.net For instance, the acylation of C-glucosyl toluene (B28343) sulfonyl hydrazone with aromatic acid chlorides leads to the formation of 3-(B-d-glucosyl)-5-substituted-1,2,4-triazoles. frontiersin.org This highlights the utility of acylation in modifying the triazole core.

A summary of representative electrophilic substitution reactions on the 1,2,4-triazole ring is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkyl-3-benzoyl-1,2,4-triazole |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl-3-benzoyl-1,2,4-triazole |

Nucleophilic Substitution and Addition Reactions

The 1,2,4-triazole ring itself is generally electron-deficient and therefore less susceptible to nucleophilic attack on the ring carbons unless activated by strongly electron-withdrawing groups. However, substituents on the triazole ring can undergo nucleophilic displacement. In the case of 3-benzoyl-4H-1,2,4-triazole, the primary focus of nucleophilic reactions is often on the benzoyl moiety.

Cycloaddition Reactions with Diverse Reagents

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. While 1,2,4-triazole itself is not a highly reactive diene or dienophile, its derivatives can participate in such reactions. For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), a highly reactive dienophile, readily undergoes Diels-Alder reactions with a variety of dienes. acgpubs.org The reactivity of 3-benzoyl-4H-1,2,4-triazole in cycloaddition reactions is not extensively documented and would likely depend on the specific reaction conditions and the nature of the reacting partner. It is plausible that it could act as a dienophile under forcing conditions or if the triazole ring is further activated.

Transformations of the Benzoyl Moiety

The benzoyl group attached to the 1,2,4-triazole ring provides a second key site for chemical transformations, encompassing reactions at the carbonyl group and substitutions on the phenyl ring.

Reactions at the Carbonyl Group (e.g., Reduction, Nucleophilic Addition)

The carbonyl group of the benzoyl moiety is a classic electrophilic center and readily undergoes nucleophilic attack.

Reduction: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). semanticscholar.org The reduction of 1-substituted 1,2,3-triazole 4,5-diesters with sodium borohydride has been shown to be regioselective, with the ester group at the C5 position being more reactive. semanticscholar.orgnih.gov This suggests that the electronic environment of the triazole ring can influence the reactivity of adjacent functional groups.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX), can add to the carbonyl carbon to form tertiary alcohols after workup. google.com The reaction of various aldehydes with organomagnesium intermediates has been successfully employed in the synthesis of diverse alcohols. frontiersin.org This type of reaction allows for the introduction of a wide variety of alkyl or aryl groups at the carbon atom of the former carbonyl group.

The table below summarizes key reactions at the carbonyl group.

| Reaction Type | Reagent Example | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | (Phenyl)(4H-1,2,4-triazol-3-yl)methanol |

| Nucleophilic Addition | Grignard Reagent (e.g., Methylmagnesium Bromide) | 1-Phenyl-1-(4H-1,2,4-triazol-3-yl)ethanol |

Substitution Reactions on the Phenyl Ring of the Benzoyl Group

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The benzoyl group is a deactivating group and a meta-director, meaning that it will direct incoming electrophiles to the meta positions of the phenyl ring.

Nitration: Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction would be expected to yield 3-(3-nitrobenzoyl)-4H-1,2,4-triazole as the major product. The nitration of 2-phenyl-1,2,3-triazoles is influenced by the substituent at the 4-position of the triazole ring, with electron-donating groups favoring nitration on the heterocycle itself. researchgate.net

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). This would also be expected to result in substitution at the meta position of the phenyl ring. A regioselective halogenation of 2-substituted-1,2,3-triazoles has been developed via sp² C-H activation. rsc.org

Representative electrophilic substitution reactions on the phenyl ring are outlined in the following table.

| Reaction Type | Reagent Example | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3-(3-Nitrobenzoyl)-4H-1,2,4-triazole |

| Halogenation | Br₂ / FeBr₃ | 3-(3-Bromobenzoyl)-4H-1,2,4-triazole |

Interconversion Between Tautomeric Forms

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental characteristic of many heterocyclic systems, including the 1,2,4-triazole ring. The unsubstituted 1,2,4-triazole can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netnih.govresearchgate.net Multiple studies have indicated that the 1H tautomer is generally more stable than the 4H form. ijsr.netresearchgate.net

While 3-benzoyl-4H-1,2,4-triazole itself can exhibit prototropic tautomerism, a particularly well-documented and illustrative example within the broader class of 3-substituted-1,2,4-triazoles is the thiol-thione tautomerism observed in mercapto derivatives. ijsr.net This phenomenon involves the migration of a proton between a sulfur atom (thiol form) and a nitrogen atom (thione form). For 3-mercapto-1,2,4-triazole derivatives, the equilibrium lies significantly toward the thione form, where the mobile hydrogen is attached to a ring nitrogen, and a carbon-sulfur double bond (C=S) exists. ijsr.netresearchgate.net

Quantum chemical investigations and computational studies have consistently supported this observation, concluding that in the gas phase, the thione tautomer is the most stable form across various levels of theory. nih.govscribd.com This stability is attributed to the energetic favorability of the C=S bond within the conjugated ring system compared to the S-H bond of the thiol form. Experimental evidence from spectroscopic methods like FT-IR and NMR also confirms the predominance of the thione form in both solid state and neutral solutions. oup.com For instance, the presence of a C=S absorption band in IR spectra is a key indicator of the thione tautomer. ijsr.net

High-performance liquid chromatography-mass spectrometry (HPLC-MS) has been used to quantify the ratio of these tautomers in solution for specific derivatives. One study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated a clear prevalence of the thione form. jocpr.com

Table 1: Tautomeric Composition of a 1,2,4-Triazole-3-thione Derivative in Solution

This interactive table summarizes the quantitative analysis of the thiol-thione equilibrium for 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as determined by HPLC-MS.

| Tautomer | Structure | Percentage in Mixture (%) |

|---|---|---|

| Thione Form | C=S | 97.27 |

| Thiol Form | C-SH | 2.73 |

Metal-Catalyzed Reactions Involving the 3-Benzoyl-4H-1,2,4-triazole Scaffold

The functionalization of the 1,2,4-triazole ring is a key strategy for synthesizing complex molecules with diverse applications. Metal-catalyzed cross-coupling reactions, particularly those employing palladium, have become indispensable tools for creating new carbon-carbon and carbon-heteroatom bonds at specific positions on the triazole scaffold. rsc.org

A powerful and modern approach for this is the direct C–H bond activation and arylation. This method avoids the need for pre-functionalized starting materials (like halogenated triazoles), offering a more atom-economical and efficient synthetic route. Research has demonstrated a successful benchtop procedure for the direct C–H arylation of 1-substituted 1,2,4-triazoles. rsc.org This palladium-catalyzed reaction effectively couples the C-5 position of the triazole ring with various aryl halides.

The success of these reactions is highly dependent on the careful optimization of several parameters, including the choice of palladium catalyst, ligand, base, and solvent. A notable system employs a palladium(II) acetate (B1210297) catalyst in conjunction with an air-stable phosphonium (B103445) salt as a ligand. rsc.org This catalytic system has proven effective for coupling 1-substituted triazoles with a range of bromoarenes and chloroarenes, tolerating various functional groups and achieving moderate to good yields. rsc.org

Table 2: Optimized Conditions for Palladium-Catalyzed C-H Arylation of 1-Substituted-1,2,4-Triazoles

This interactive table outlines the optimized reaction parameters for the direct C-H arylation at the C-5 position of the 1,2,4-triazole ring, leading to product yields in the range of 40–90%.

| Component | Type | Specific Reagent/Condition | Molar % / Concentration |

|---|---|---|---|

| Catalyst | Palladium Source | Palladium(II) acetate (Pd(OAc)₂) | 5 mol% |

| Ligand | Phosphonium Salt | [P(n-Bu)Ad₂H]BF₄ | 10 mol% |

| Co-catalyst | Acid | Pivalic Acid | 0.3 equiv. |

| Base | Inorganic | Potassium Carbonate (K₂CO₃) | 3.0 equiv. |

| Solvent | Aromatic | Toluene | 1.0 M |

| Temperature | Thermal | 120 °C | N/A |

Beyond direct C-H arylation, the 1,2,4-triazole scaffold is integral to other metal-catalyzed transformations. For example, triazole-containing phosphine (B1218219) ligands have been developed and successfully used in palladium-catalyzed Suzuki-Miyaura and amination reactions. nih.gov The strategic placement of the triazole unit within the ligand structure can significantly influence the catalyst's activity and selectivity, highlighting the dual role the triazole motif can play—both as a reactive substrate and as a component of the catalytic system.

Advanced Research Avenues and Selected Applications in Materials and Chemical Sciences Non Prohibited

Investigation of 3-Benzoyl-4H-1,2,4-triazole as Ligands in Coordination Chemistry

The 1,2,4-triazole (B32235) ring is a well-established ligand in coordination chemistry, capable of binding to metal centers through its nitrogen atoms to form a wide array of polynuclear and polymeric coordination compounds. researchgate.netscispace.com The presence of three nitrogen atoms allows for diverse bonding modes, including acting as a bridge between metal centers. researchgate.net This inherent capability suggests that 3-benzoyl-4H-1,2,4-triazole can act as a versatile ligand, with the benzoyl group potentially influencing the electronic properties and steric environment of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 1,2,4-triazole derivatives is a robust field of study. Typically, these complexes are prepared by reacting a substituted triazole ligand with various transition metal salts in a suitable solvent, often ethanol (B145695). nih.gov For instance, an innovative class of ligands, such as N,N'-(4H-1,2,4-triazole-3,5-diyl)bis(4-methoxybenzamide), has been used to form complexes with transition metal ions like Cr(III), Fe(III), and Ni(II). ejtas.comresearchgate.net Similarly, ligands like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been complexed with Ni(II), Co(II), Cd(II), Cr(III), and Zn(II) by refluxing the metal salt and the ligand in a 1:2 molar ratio in an ethanolic solution.

The characterization of these resulting metal adducts employs a comprehensive suite of analytical techniques. These methods are crucial for confirming the structure and properties of the newly formed complexes.

Common Characterization Techniques:

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms coordination by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon binding to the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data provide insights into the ligand's structure and how it changes upon complexation. Observed shifts in proton and carbon signals are evidence of coordination. nih.gov |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. ejtas.comresearchgate.net |

| Elemental Analysis (C, H, N) | Verifies the empirical formula of the synthesized complexes. ejtas.comresearchgate.net |

| Magnetic Susceptibility Measurements | Provides information about the electronic structure and the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex. researchgate.net |

| Molar Conductance Measurements | Indicates whether the complex is an electrolyte and helps to deduce whether anions are within or outside the coordination sphere. researchgate.net |

These established synthetic and characterization methodologies for various 1,2,4-triazole derivatives provide a clear roadmap for the synthesis and structural elucidation of novel metal complexes based on the 3-benzoyl-4H-1,2,4-triazole ligand.

Exploration of Coordination Geometries and Electronic Structures of Metal Adducts

The coordination of 1,2,4-triazole-based ligands with different metal ions leads to a variety of coordination geometries, largely influenced by the nature of the metal ion and the specific ligand structure. Spectroscopic and magnetic studies on complexes of ligands structurally related to 3-benzoyl-4H-1,2,4-triazole have revealed several common geometries.